![molecular formula C21H29N3O2 B4936208 (3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4936208.png)
(3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol
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Overview
Description
(3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound that belongs to the class of piperidinols. This compound has been the subject of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of (3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It has also been found to modulate the activity of the GABA-A receptor.
Biochemical and Physiological Effects:
(3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol has been found to increase the levels of serotonin and norepinephrine in the brain. It has also been found to decrease the levels of cortisol, a hormone associated with stress. These biochemical effects are believed to be responsible for its anxiolytic and antidepressant properties.
Advantages and Limitations for Lab Experiments
One advantage of using (3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol in lab experiments is its selectivity for the serotonin and norepinephrine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on (3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol. One direction is to further investigate its potential use in the treatment of neuropathic pain, Alzheimer's disease, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and glutamate systems. Additionally, research could be conducted to develop more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of (3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol involves the reaction of 4-(2-furyl)benzyl chloride with (3R*,4R*)-4-(4-methyl-1-piperazinyl)-3-piperidinol in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography.
Scientific Research Applications
(3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anxiolytic and antidepressant properties. It has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
(3R,4R)-1-[[4-(furan-2-yl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-22-10-12-24(13-11-22)19-8-9-23(16-20(19)25)15-17-4-6-18(7-5-17)21-3-2-14-26-21/h2-7,14,19-20,25H,8-13,15-16H2,1H3/t19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOFONRSPWQPDO-WOJBJXKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)CC3=CC=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-[[4-(furan-2-yl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol |
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